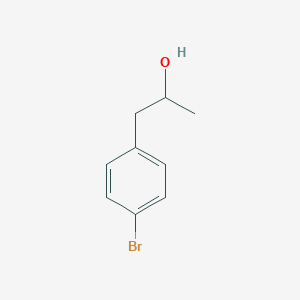

1-(4-Bromophenyl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJSRXRFTTYPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromophenyl Propan 2 Ol and Analogous Structures

Foundational Synthetic Routes to Aryl Secondary Alcohols

The synthesis of aryl secondary alcohols, such as 1-(4-Bromophenyl)propan-2-ol, is well-established through classical organic reactions. Two of the most fundamental and widely employed methods are the Grignard reaction and the reduction of aryl ketones.

A primary route involves the nucleophilic addition of a Grignard reagent to an aldehyde. libretexts.org For the specific synthesis of this compound, this can be achieved by reacting 4-bromobenzaldehyde (B125591) with ethylmagnesium bromide. prepchem.comwikipedia.org The ethyl carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired secondary alcohol. libretexts.org

Alternatively, the reduction of a corresponding ketone, 1-(4-bromophenyl)propan-1-one, provides a direct pathway to the secondary alcohol. smolecule.comsemanticscholar.org This transformation is typically accomplished using hydride-reducing agents. The reduction of the ketone group in 1-(4-bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one, a related structure, is also noted to yield secondary alcohols. smolecule.com

| Reaction Type | Starting Materials | Product | Key Features |

|---|---|---|---|

| Grignard Reaction | 4-Bromobenzaldehyde, Ethylmagnesium Bromide | This compound | Forms a new carbon-carbon bond; versatile for creating various secondary alcohols. libretexts.orgprepchem.com |

| Ketone Reduction | 1-(4-Bromophenyl)propan-1-one | This compound | Reduces a carbonyl to a hydroxyl group; often high-yielding. semanticscholar.org |

Advanced Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern synthetic chemistry has introduced a variety of advanced catalytic methods that offer greater efficiency, functional group tolerance, and selectivity. For the synthesis of aryl secondary alcohols and their analogs, transition metal catalysis plays a pivotal role in the formation of key carbon-carbon and carbon-heteroatom bonds.

Transition Metal Catalysis in Aryl Halide Functionalization

The functionalization of aryl halides is a cornerstone of modern cross-coupling chemistry. Catalytic systems based on palladium, nickel, copper, and ruthenium have been developed to transform aryl halides into a diverse array of more complex molecules, including precursors to or analogs of this compound.

The Palladium-catalyzed Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the coupling of an aryl halide with an alkene. mychemblog.com The reaction tolerates a wide range of functional groups on both the aryl halide and the olefin component. mychemblog.com The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromoiodobenzene) to a Pd(0) catalyst, forming a Pd(II) complex. mychemblog.com This is followed by the migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination, which releases the new, substituted alkene product and regenerates the active catalyst. mychemblog.comrsc.org While not a direct route to this compound, the Heck reaction is instrumental in synthesizing precursors by functionalizing the aryl bromide.

| Aryl Halide | Alkene | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Iodobenzene | n-Butyl Acrylate | Fe-MIL-101-isatin-Schiff-base-Co | Substituted Alkene | researchgate.net |

| Aryl Halide | Styrene (from alkyl halide in situ) | Pd(OAc)₂ | Stilbene (B7821643) | rsc.org |

| Aryl Triflates | Various Alkenes | Pd(OAc)₂ / Chiral Ligands | Cyclic products via intramolecular reaction | chim.it |

Nickel catalysis has emerged as a sustainable and powerful strategy for challenging carbon-oxygen (C-O) bond formations, providing a route to aryl ethers, which are structural analogs of aryl alcohols. researchgate.net Recent advancements have led to the development of versatile methods for the cross-coupling of (hetero)aryl halides with a broad spectrum of alcohols, including complex molecules. acs.org One effective protocol employs a catalytic system of NiBr₂·3H₂O and 4,4′-di-tert-butyl-2,2′-dipyridyl, with PhSiH₃ as a crucial reagent under thermal conditions, avoiding the need for photo- or electrocatalysis. acs.org Mechanistic studies suggest that these transformations may proceed through a Ni(I)/Ni(III) catalytic cycle, where the Ni(II) precatalyst is reduced to an active Ni(I) species. acs.org This species undergoes oxidative addition with the aryl halide, followed by ligand exchange with the alcohol and reductive elimination to form the C-O bond. acs.org

| Aryl Halide Type | Alcohol Type | Catalyst System | Key Advantage | Reference |

|---|---|---|---|---|

| Electron-rich aryl bromides | Primary & Secondary Alcohols | NiBr₂·3H₂O / dtbbpy / PhSiH₃ | Effective for challenging electron-rich substrates. | acs.org |

| (Hetero)aryl bromides & chlorides | Alcohols, Diols, Triols | (RN3)Ni complexes | Active under mild conditions without a photocatalyst. | researchgate.net |

| Aryl halides | Aliphatic Alcohols | Ni(cod)₂ / NHC ligands | Enables intramolecular C-O bond formation. | nih.gov |

Copper-catalyzed C-O coupling reactions, often referred to as Ullmann-type reactions, are a classical method for synthesizing aryl ethers from aryl halides and alcohols. While traditional methods required harsh conditions, recent research has yielded highly efficient catalysts that operate at room temperature. chemrxiv.orgnih.gov A significant breakthrough involves the use of a specific N¹,N²-diarylbenzene-1,2-diamine ligand (L8) with a copper catalyst. chemrxiv.orgnih.govresearchgate.net This system facilitates the efficient coupling of a diverse set of aryl and heteroaryl bromides with various alcohols, notably with a low excess of the alcohol coupling partner. researchgate.net Mechanistic studies indicate that this reaction proceeds through a pathway distinct from Pd- or Ni-based systems, involving rate-limiting alkoxide transmetallation, which leads to rapid C-O bond formation. chemrxiv.orgnih.gov Another mild and efficient protocol uses lithium alkoxides, generated in situ, with copper(I) iodide as the catalyst. thieme-connect.com

| Aryl Bromide Substrate | Alcohol Substrate | Catalyst System | Reaction Condition | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | n-Butanol | Cu / N¹,N²-diarylbenzene-1,2-diamine ligand (L8) | Room Temperature | chemrxiv.orgresearchgate.net |

| Aryl Bromides with acidic groups | Various Alcohols | Cu / N¹,N²-diarylbenzene-1,2-diamine ligand (L8) | Room Temperature | nih.govresearchgate.net |

| Aryl Bromides | Aliphatic Alcohols | CuI / LiOt-Bu (in situ) | 80-110 °C | thieme-connect.com |

| Aryl Bromides | Alcohols | Cu / Oxalamide Ligand / Eosin Y | Room Temperature, Visible Light | nih.gov |

Ruthenium catalysts are exceptionally versatile, enabling both redox-neutral and reductive transformations for the synthesis of secondary alcohols. Key methodologies include transfer hydrogenation of ketones and nucleophilic additions to aldehydes.

Hydrogen Transfer: Ruthenium-catalyzed transfer hydrogenation is an efficient and selective method for reducing ketones to secondary alcohols. This process typically uses a simple hydrogen donor, such as isopropanol, avoiding the need for high-pressure hydrogen gas. The reverse reaction, the Oppenauer-type oxidation of secondary alcohols to ketones, is also effectively catalyzed by ruthenium complexes like [Ru(p-cymene)Cl₂]₂. acs.orgcam.ac.uk This reversible process is central to the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol is temporarily oxidized to a carbonyl compound to allow for a subsequent C-C bond-forming reaction, followed by the return of the hydrogen to form a more complex alcohol. nih.govresearchgate.net

Nucleophilic Additions: Ruthenium catalysts can also facilitate the direct C-C bond formation through the nucleophilic addition of organometallic reagents to aldehydes. A notable example is the asymmetric addition of arylboronic acids to aliphatic aldehydes. nih.gov This reaction, utilizing ruthenium catalysts with chiral phosphine (B1218219) ligands, allows for the synthesis of a variety of chiral secondary diaryl or aryl-alkyl carbinols in high yields and with excellent enantioselectivity. nih.gov This method represents a direct and atom-economical route to structures analogous to this compound.

| Reaction Type | Substrates | Catalyst Type | Product Type | Reference |

|---|---|---|---|---|

| Transfer Hydrogenation | Aryl Ketone, Isopropanol | Ru-complex | Secondary Alcohol | acs.orgcam.ac.uk |

| Asymmetric Nucleophilic Addition | Aliphatic Aldehyde, Arylboronic Acid | Ru-complex with P-Chiral Ligand | Chiral Secondary Alcohol | nih.gov |

| Hydrogen Auto-Transfer | Primary Alcohol, Diene/Alkyne | Chiral Ru-complex | Branched Higher-Order Secondary Alcohol | nih.gov |

Iridium-Catalyzed Isomerization Sequences

Iridium-catalyzed isomerization of allylic alcohols presents a reliable and efficient pathway for the synthesis of α-halocarbonyl compounds, which are valuable precursors to this compound. This method involves a 1,3-hydrogen shift catalyzed by an iridium(III) complex, followed by electrophilic halogenation. The selectivity of this process is dictated by the structure of the initial allylic alcohol, allowing for the synthesis of α-bromoketones derived from unsymmetrical ketones in a direct and selective manner. nih.govdiva-portal.org

For instance, the tandem isomerization/bromination of 1-(4-bromophenyl)prop-2-en-1-ol (B8390399) can be achieved using an iridium catalyst. This reaction typically involves treating the allylic alcohol with a suitable brominating agent in the presence of a catalytic amount of an iridium complex. nih.govdiva-portal.org Similarly, a tandem isomerization/iodination of 1-(4-bromophenyl)prop-2-en-1-ol has been reported to produce 1-(4-bromophenyl)-2-iodopropan-1-one, albeit in a moderate yield of 55%. rsc.org The subsequent reduction of the resulting α-haloketone would yield the target secondary alcohol, this compound. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. diva-portal.orgchimia.chresearchgate.net

Table 1: Iridium-Catalyzed Isomerization/Halogenation of 1-(4-Bromophenyl)prop-2-en-1-ol

| Product | Halogenating Agent | Yield | Reference |

| 1-(4-Bromophenyl)-2-iodopropan-1-one | 2,2-Diiodo-dimedone | 55% | rsc.org |

Metallaphotocatalysis for Aryl Bromide Alkylation

The formation of C(sp²)–C(sp³) bonds is a cornerstone of organic synthesis, and metallaphotocatalysis has emerged as a powerful tool for achieving this transformation under mild conditions. bohrium.comnih.govacs.orgacs.orgnih.gov This dual catalytic approach combines a photocatalyst with a transition metal catalyst, typically nickel, to enable the cross-coupling of aryl halides with alkyl partners. bohrium.comacs.orgnih.gov

Specifically, the alkylation of aryl bromides, such as bromobenzene (B47551) derivatives, with light alkanes has been accomplished using a combination of hydrogen atom transfer (HAT) photocatalysis and nickel-catalyzed cross-coupling. nih.govvu.nlchemrxiv.orgresearchgate.net This methodology allows for the coupling of gaseous alkanes at room temperature, which is a significant advancement over traditional methods that often require harsh conditions. nih.govvu.nlchemrxiv.org The reaction proceeds via the generation of an alkyl radical from the alkane by the photoexcited catalyst, which then engages in the nickel-catalyzed cross-coupling cycle with the aryl bromide. nih.gov The electronic properties of the aryl bromide can influence the selectivity of the alkylation, particularly in cases where radical isomerization is possible. nih.govvu.nlchemrxiv.org This approach offers a novel and practical route for the synthesis of compounds like this compound by coupling 1-bromobenzene with propane (B168953), followed by oxidation of the secondary carbon.

Organocatalysis and Biocatalytic Strategies

Organocatalysis and biocatalysis offer green and efficient alternatives for the synthesis of chiral alcohols, including this compound.

Biocatalytic asymmetric reduction of the corresponding prochiral ketone, 4'-bromopropiophenone (B130284), is a prominent strategy. molaid.comgoogle.com Various microorganisms and isolated enzymes have been employed for this purpose. For example, the use of crude enzymes from liver acetone (B3395972) powders has been explored for the enantioselective hydrolysis of the acetate (B1210297) of racemic 1-(4-bromophenyl)propanol. researchgate.net Furthermore, ketoreductases (KREDs) have demonstrated high efficiency and enantioselectivity in the reduction of aryl ketones. nih.gov Specifically, KRED P2-H07 has been used for the synthesis of (S)-1-(4-bromophenyl)-1-propanol with high conversion and greater than 99% enantiomeric excess in a medium containing a deep eutectic solvent. nih.gov

The asymmetric reduction of 4'-bromoacetophenone, a close structural analog, has been extensively studied and provides valuable insights. researchgate.netnih.govjbiochemtech.comresearchgate.netscialert.net Microorganisms like Geotrichum candidum and Rhodotorula rubra can produce the (R)- and (S)-enantiomers of 1-(4-bromophenyl)ethanol, respectively, with high conversion and enantiomeric excess. researchgate.net Similarly, alcohol dehydrogenases (ADHs) are effective catalysts for the enantioselective reduction of various ketones. nih.gov

Table 2: Biocatalytic Synthesis of Chiral Aryl Alcohols

| Substrate | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| 4'-Bromoacetophenone | Geotrichum candidum | (R)-1-(4-Bromophenyl)ethanol | 98.9% | >99% | researchgate.net |

| 4'-Bromoacetophenone | Rhodotorula rubra | (S)-1-(4-Bromophenyl)ethanol | 97.6% | 98.8% | researchgate.net |

| Racemic 1-(4-bromophenyl)propanol acetate | Pig liver acetone powder (PLAP) | Chiral 1-(4-bromophenyl)propanol | - | - | researchgate.net |

| 4'-Bromopropiophenone | KRED P2-H07 | (S)-1-(4-Bromophenyl)-1-propanol | 90% | >99% | nih.gov |

| 4'-Bromoacetophenone | Aspergillus niger EBK-9 | (R)-1-(4-Bromophenyl)ethanol | 100% | >99% | researchgate.net |

| 4'-Bromoacetophenone | Garlic (Allium sativum) | 1-(4-Bromophenyl)ethanol | 65-75% | 86-92% | jbiochemtech.com |

Photoredox and Electrochemical Synthetic Methods

Photoredox and electrochemical methods represent modern, sustainable approaches to organic synthesis. Dual photoredox/nickel catalysis has become a particularly powerful strategy for forming C(sp²)–C(sp³) bonds, which is relevant for synthesizing this compound from aryl bromide precursors. bohrium.comnih.govacs.orgacs.orgnih.govcore.ac.uk This method allows for the coupling of aryl halides with a variety of alkyl radical precursors under mild, visible-light-mediated conditions. bohrium.comacs.orgnih.gov The versatility of this approach is highlighted by its tolerance of diverse functional groups and its applicability to late-stage functionalization of complex molecules. acs.orgacs.orgnih.gov

While direct synthesis of this compound using these methods is not explicitly detailed in the provided context, the principles are applicable. For instance, a photoredox-mediated coupling of a 4-bromophenyl-containing substrate with a propan-2-ol-derived radical equivalent could be envisioned. The development of photoredox/nickel dual catalysis for the cross-electrophile coupling of phenol (B47542) mesylates and primary alcohols further expands the scope of accessible starting materials. acs.org

Direct C-H Activation and Functionalization

Direct C-H activation and functionalization have emerged as highly atom-economical and efficient strategies in organic synthesis, minimizing the need for pre-functionalized starting materials. nih.govacs.orgmdpi.commdpi.comacs.org These methods involve the direct transformation of a C-H bond into a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst.

While a direct C-H activation route to this compound is not explicitly described, the principles of C-H functionalization of bromobenzene derivatives are well-established. nih.govmdpi.com For example, palladium/copper co-catalyzed C-H bond functionalization has been used for the synthesis of benzobisthiazole derivatives using bromobenzene as a coupling partner. nih.gov Ruthenium-based catalysts have also been employed for the direct arylation of various heterocycles with aryl bromides. mdpi.com The challenge in applying this to the synthesis of this compound would be achieving regioselective C-H activation on a suitable propane-based substrate and coupling it with a bromobenzene derivative, or vice versa.

Stereoselective Synthesis of Chiral Secondary Alcohols, including this compound

The synthesis of enantiomerically pure secondary alcohols is of paramount importance, particularly in the pharmaceutical industry.

Enantioselective Control in Stereocenter Formation

Achieving high enantioselectivity in the formation of the stereocenter in this compound can be accomplished through several catalytic strategies.

Asymmetric reduction of the corresponding ketone, 4'-bromopropiophenone, is a common and effective approach. molaid.comgoogle.comsemanticscholar.org This can be achieved using chiral catalysts or biocatalysts. For example, nickel-catalyzed enantioselective addition of dialkylzinc reagents to aldehydes has been reported, and this principle can be extended to ketones. semanticscholar.org

Biocatalysis offers excellent enantioselectivity. researchgate.netnih.gov The use of hydrolases for the kinetic resolution of racemic 1-(4-bromophenyl)propanol acetate has been investigated. researchgate.net More directly, the asymmetric reduction of 4'-bromopropiophenone using ketoreductases (KREDs) can provide direct access to a single enantiomer of the desired alcohol with high optical purity. nih.gov

Table 3: Enantioselective Synthesis of this compound and Analogs

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Ratio/Excess | Reference |

| Enantioselective Hydrolysis | Pig liver acetone powder | Racemic 1-(4-bromophenyl)propanol acetate | Chiral 1-(4-bromophenyl)propanol | - | researchgate.net |

| Asymmetric Bioreduction | KRED P2-H07 | 4'-Bromopropiophenone | (S)-1-(4-Bromophenyl)-1-propanol | >99% ee | nih.gov |

| Asymmetric Addition | Diethylzinc / Chiral aziridino alcohol / Ni(acac)₂ | Benzaldehyde (model) | (S)-1-Phenyl-1-propanol | 95:5 er | semanticscholar.org |

Dynamic Kinetic Resolution Strategies for Racemic Aryl Alcohols

Dynamic kinetic resolution (DKR) is a highly efficient strategy in asymmetric synthesis that enables the conversion of a racemic mixture entirely into a single, desired enantiomer of a product, thus overcoming the 50% maximum yield limitation of conventional kinetic resolution. nih.gov This process concurrently racemizes the less reactive enantiomer while the more reactive one is selectively transformed, requiring compatible conditions for both the kinetic resolution and the racemization of the substrate. nih.gov

The chemo-enzymatic DKR of racemic secondary aryl alcohols is a well-established and powerful method. This approach typically combines the high enantioselectivity of an enzyme, such as Candida antarctica lipase (B570770) B (CALB), for the acylation of one alcohol enantiomer, with a metal catalyst that facilitates the in-situ racemization of the remaining, slower-reacting alcohol enantiomer. beilstein-journals.org Ruthenium complexes have proven to be particularly effective for this racemization step. beilstein-journals.org

This strategy has been successfully applied to aryl alcohol substrates that are structurally analogous to this compound. For instance, the DKR of (rac)-1-phenylethanol has been scaled up to produce the corresponding (R)-acetate in 97% yield and greater than 99.8% enantiomeric excess (ee) using just 0.05 mol% of a ruthenium catalyst alongside CALB. beilstein-journals.org Research has also documented the DKR of (±)-1-(4-bromophenyl)-propan-1-ol using a combination of a ruthenium catalyst and CALB. researchgate.net

A detailed procedure for the DKR of the closely related racemic 1-(4-bromophenyl)-1-ethanol has been reported, demonstrating the practical utility of this method. wiley-vch.de The process yields the highly enantioenriched (R)-alcohol, as summarized in the table below.

| Substrate | Catalyst System | Conditions | Product | Isolated Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| rac-1-(4-Bromophenyl)-1-ethanol | {RuCl(S,S)-tsdpen} & [RuCl2(PPh3)(ip-FOXAP)] with KOH | Acetone/iPrOH, Room Temp. | (R)-1-(4-Bromophenyl)-1-ethanol | 84% | 92% | wiley-vch.de |

Beyond enzymatic methods, non-enzymatic DKR processes for secondary alcohols have also been developed, which employ planar-chiral DMAP derivatives as acylation catalysts in conjunction with racemization catalysts. nih.gov

Multicatalytic One-Pot Processes (e.g., Olefin Cross-Metathesis, Isomerization, Hydroarylation)

One-pot multicatalytic processes represent a sophisticated approach in modern organic synthesis, enabling the construction of complex molecules from simple precursors without the need to isolate and purify intermediates. chemrxiv.orgacs.org These procedures enhance efficiency and reduce waste. chemrxiv.org A notable example is the synthesis of secondary benzylic alcohols from simple alkenes or unsaturated alcohols through a sequence of reactions including olefin cross-metathesis, isomerization, and nucleophilic addition, all performed in a single reaction vessel. acs.orgnih.govacs.org

These complex transformations are made possible by employing multiple, mutually compatible catalysts that each execute a specific step in the sequence. chemrxiv.org For instance, a protocol may utilize up to four distinct catalysts—three different transition-metal complexes and a Brønsted acid—operating sequentially in the same reaction mixture. chemrxiv.org A typical sequence for converting an alkene into a secondary benzylic alcohol involves:

Olefin Cross-Metathesis: The initial alkene reacts with a partner, such as a protected alkenol, to form a new, functionalized olefin. chemrxiv.orgacs.org

Isomerization: The double bond in the newly formed olefin is isomerized to an aldehyde intermediate. acs.orgrsc.org

Hydroarylation/Nucleophilic Addition: An aryl boronic acid adds to the aldehyde intermediate in an enantioselective manner, facilitated by a chiral catalyst, to form the final secondary benzylic alcohol. acs.orgrsc.org

This multicatalytic approach has been used to synthesize a diverse range of secondary benzylic alcohols in high yields and excellent enantioselectivities (typically >95:5 er). acs.org The strategy is versatile, accommodating various aliphatic alkenes, vinyl arenes, and a wide array of aryl boronic acids. chemrxiv.orgacs.org

| Initial Substrates | Catalytic Sequence | Intermediate | Final Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Alkene + Aryl Boronic Acid | Cross-Metathesis → Isomerization → Nucleophilic Addition | Aldehyde | Enantioenriched Secondary Benzylic Alcohol | High stereoselectivity, one-pot efficiency, avoids intermediate isolation | chemrxiv.orgacs.org |

Reagent-Controlled Stereoselectivity in Glycosylation Analogues

The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. acs.org While substrate-controlled methods, which rely on participating groups at the C-2 position of the glycosyl donor, are common, reagent-controlled strategies offer a powerful alternative, particularly for sugars that lack such directing groups. acs.orgmdpi.com In a reagent-controlled approach, an external promoter or additive is used to generate a defined reactive intermediate in situ, which then reacts with the alcohol acceptor in a stereoselective manner. mdpi.comrsc.org

This strategy allows the stereochemical outcome of the glycosylation to be dictated by the choice of activating reagents rather than the inherent structure of the glycosyl donor. nih.gov A compelling demonstration of this concept involves the use of a single per-benzylated glucosyl imidate donor to glycosylate both primary and secondary alcohols with complete cis-stereoselectivity. The specific outcome is achieved by tuning the activating reagents to match the reactivity of the acceptor alcohol. nih.gov

For a secondary alcohol , the donor is activated with a combination of trimethylsilyltriflate (TMSOTf) and dimethylformamide (DMF). nih.gov

For a primary alcohol , the same donor is activated with trimethylsilyl (B98337) iodide (TMSI) in the presence of triphenylphosphine (B44618) oxide (Ph₃PO). nih.gov

This method underscores the power of reagent control, where the reactivity of the system is governed by the chosen activator/additive combination, allowing for the synthesis of specific glycosidic linkages that might otherwise be difficult to access. nih.gov

| Glycosyl Donor | Alcohol Acceptor Type | Activating Reagents/Additives | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Per-benzylated Glucosyl Imidate | Primary Alcohol | TMSI / Ph₃PO | α-Glucoside (1,2-cis) | nih.gov |

| Secondary Alcohol | TMSOTf / DMF | α-Glucoside (1,2-cis) | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Atom Economy and Waste Minimization

Atom economy is a foundational principle of green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. pnas.orgrsc.org Reactions with high atom economy, such as additions, isomerizations, and rearrangements, are inherently more sustainable as they minimize the generation of waste in the form of unwanted byproducts. pnas.org In contrast, classical reactions like substitutions and eliminations are often atom-uneconomical because they necessarily produce stoichiometric waste. pnas.org

The synthesis of aryl alcohols can be designed to maximize atom economy. For example, the multicatalytic one-pot processes described previously (Section 2.3.3) are highly atom-economical. nwnu.edu.cn They construct the target molecule through a sequence of addition and isomerization steps, avoiding the use of stoichiometric reagents and the multiple protection-deprotection steps common in traditional syntheses, thereby significantly reducing waste. chemrxiv.orgpnas.org

Sustainable Solvent Alternatives (e.g., Aqueous, Solvent-Free, Ionic Liquids)

The vast majority of waste in chemical processes comes from volatile organic solvents, making the adoption of sustainable alternatives a critical goal in green chemistry. text2fa.irum-palembang.ac.id

Solvent-Free and Aqueous Systems: Solvent-free, or solid-state, reactions represent an ideal green methodology. ijrpr.com Mechanochemistry, where reactions are induced by grinding solid reactants together, has been used for transformations like the Wittig reaction to produce stilbene derivatives. ubc.ca Similarly, aryl alcohols can be synthesized from aryl aldehydes via a solvent-free crossed Cannizzaro reaction, offering high yields without the need for organic solvents. ajgreenchem.com Water is another excellent green solvent, and its use, sometimes combined with microwave irradiation, can facilitate efficient domino reactions for synthesizing complex heterocyclic structures. sci-hub.se

Novel Solvent Systems: Natural deep-eutectic solvents (NADES) have emerged as promising green solvent alternatives. acs.orgacs.org In one innovative strategy for the biosynthesis of chiral aryl alcohols, a NADES composed of choline (B1196258) chloride and lysine (B10760008) was used in a co-cultivation with the microbe Geotrichum candidum. This approach significantly enhanced the bioreduction of a prochiral ketone to the corresponding chiral alcohol by improving cell membrane permeability, thus overcoming mass-transfer limitations. acs.org

| Bioreduction Method | Catalyst | Product Yield | Key Finding | Reference |

|---|---|---|---|---|

| NADES as co-solvent in reaction | Geotrichum candidum whole cells | 62.5% | Co-cultivation with NADES significantly improves yield by enhancing cell permeability. | acs.org |

| Co-cultivation of cells with NADES | 98.7% |

Utilization of Renewable Feedstocks

A key tenet of green chemistry is the use of renewable feedstocks in place of finite petrochemical resources. um-palembang.ac.id Alcohols themselves are often considered renewable feedstocks and can serve as starting points for further C-C bond formation. researchgate.net

Ethanol (B145695), produced globally at over 85 million tons per year, is the world's most abundant renewable small-molecule carbon source. nih.gov Recently, the first catalytic enantioselective C-C couplings using ethanol as a C2-feedstock have been developed. In these reactions, an iridium catalyst facilitates a hydrogen auto-transfer process where ethanol is dehydrogenated to acetaldehyde, which then couples with an allylic acetate to form a more complex chiral alcohol. nih.gov

For aromatic compounds like this compound, lignin (B12514952) stands out as the only major renewable source of aromatic structures in nature. nih.govrsc.org Lignin is rich in C(aryl)–C(OH) bonds, and strategies are being developed to utilize lignin-derived aryl alcohols as arylation reagents for the synthesis of high-value functionalized aromatic chemicals. nih.gov This approach offers a potential pathway to produce compounds like aryl alcohols from sustainable, biomass-derived starting materials. nih.govrsc.org

Energy-Efficient Techniques (e.g., Microwave, Ultrasound, Flow Chemistry)

Modern synthetic chemistry emphasizes the use of energy-efficient techniques to drive chemical reactions. These methods not only reduce energy costs but also often lead to shorter reaction times, higher yields, and improved product selectivity.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of reaction mixtures. researchgate.net This technique has been successfully applied to the synthesis of various compounds, including precursors to 1-aryl-propan-2-ols. For instance, the microwave-assisted ring opening of epoxides, such as aryl and alkyl glycidyl (B131873) ethers, with various amines has been shown to generate libraries of β-amino alcohols efficiently and without the need for catalysts. nih.govfigshare.com This approach significantly shortens reaction times compared to conventional heating methods. tandfonline.com In a related application, the synthesis of 1-aryl-3-(2-hydroxyethylthio)-1-propanones has been achieved through microwave-assisted Mannich reactions, demonstrating the versatility of this technology in preparing complex molecules. tandfonline.com The key advantages of microwave-assisted synthesis include a dramatic reduction in reaction times, increased yields, and the ability to perform reactions in a parallel format for rapid library synthesis.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, accelerating chemical transformations. nih.gov Ultrasound has been effectively used in various synthetic procedures, including the condensation of aryl sulfonyl chlorides and aryl amines, where it has led to high yields of sulfonamides. diva-portal.org In the context of producing alcohol derivatives, the bioreduction of substituted acetophenones, including 4'-bromoacetophenone, has been investigated using carrot roots as a biocatalyst, with surfactants like Tween® 20 enhancing the conversion to the corresponding 1-phenylethanols. nih.gov While not a direct application of ultrasound to the primary synthesis, this highlights the ongoing exploration of combining green techniques. The use of ultrasound has been shown to be advantageous in terms of selectivity, shorter reaction times (15 to 40 minutes), and achieving moderate to excellent yields in certain reactions. nih.gov

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. google.com This technique is particularly well-suited for reactions that are highly exothermic or require precise control over reaction parameters. The reduction of ketones and aldehydes, key transformations for accessing alcohols, has been successfully implemented in continuous flow reactors. For example, the reduction of various ketones, including acetophenone (B1666503), has been achieved with high efficiency using stabilized solutions of sodium borohydride (B1222165) in a Corning Low-Flow Reactor, eliminating the need for cryogenic conditions. acs.org This method is readily scalable, as demonstrated by the multigram-scale reduction of acetophenone. Furthermore, flow chemistry facilitates the use of heterogeneous catalysts in packed-bed reactors, allowing for continuous production with easy separation of the catalyst from the product stream. This has been demonstrated in asymmetric aldol (B89426) reactions, a related C-C bond-forming reaction, using solid-supported catalysts. beilstein-journals.org

The following table summarizes the application of energy-efficient techniques in the synthesis of analogous structures.

| Technique | Precursor/Reaction | Product | Key Findings |

| Microwave | Ring opening of epoxides with amines | 1-Aminopropan-2-ols | Rapid, efficient, catalyst-free synthesis of a library of compounds. nih.govfigshare.com |

| Microwave | Mannich reaction of ketones | 1-Aryl-3-piperidino-1-propanones | Efficient synthesis with reaction times of 20-65 minutes. tandfonline.com |

| Ultrasound | Bioreduction of 4'-bromoacetophenone | (R)-1-(4-Bromophenyl)ethanol | Enhanced conversion in the presence of Tween® 20. nih.gov |

| Flow Chemistry | Reduction of acetophenone with NaBH4 | 1-Phenylethanol | Scalable process with short reaction times at elevated temperatures without cooling. acs.org |

| Flow Chemistry | Asymmetric aldol reaction | β-Hydroxy ketones | Continuous production with high conversion and enantioselectivity using a packed-bed reactor. beilstein-journals.org |

Design and Application of Recyclable and Heterogeneous Catalysts

The development of recyclable and heterogeneous catalysts is a cornerstone of green chemistry, aiming to reduce waste and the environmental impact of chemical processes. These catalysts can be easily separated from the reaction mixture and reused multiple times, making synthetic routes more economical and sustainable.

Immobilized Catalysts:

One of the most effective strategies for catalyst recycling is immobilization onto a solid support. Various materials, including silica, polymers, and magnetic nanoparticles, have been employed for this purpose.

Silica Supports: Mesoporous silica, such as SBA-15, has been used to immobilize chiral oxazaborolidine complexes for the asymmetric reduction of prochiral ketones. nih.gov These heterogeneous catalysts have shown activity comparable to their homogeneous counterparts. nih.gov

Magnetic Nanoparticles: Magnetite nanoparticles offer a convenient method for catalyst recovery through magnetic decantation. Chiral Ru catalysts immobilized on magnetite nanoparticles have been successfully used for the asymmetric hydrogenation of aromatic ketones, achieving high enantioselectivities and allowing for reuse up to 14 times without significant loss of activity. acs.org Similarly, iridium nanoparticles have been employed for the hydrogenation of various carbonyl compounds. mdpi.com

Polymer Supports: Polymer-immobilized ionic liquid-stabilized ruthenium nanoparticles have been developed for the highly efficient and selective aqueous phase hydrogenation of aryl ketones and aldehydes. rsc.org

Catalysts that Precipitate Post-Reaction:

An innovative approach to catalyst recycling involves designing catalysts that are soluble under reaction conditions but precipitate upon completion of the reaction. For instance, a tungsten catalyst for the solvent-free hydrosilylation of ketones remains active in the liquid substrate but precipitates out once the substrate is converted to the liquid product, allowing for simple decantation and reuse. bnl.gov

Other Recyclable Catalytic Systems:

Anhydrous Cerium(III) Chloride (CeCl₃): This commercially available and relatively inexpensive salt has been shown to be an effective and recyclable catalyst for the acetalization of aldehydes and ketones. scielo.br It can be reused directly for several cycles without a significant drop in activity. scielo.br

Heterogeneous Copper-Catalyzed Reactions: A cellulose-supported nanocopper catalyst has been developed for the Grignard reaction of allylic substrates, demonstrating high yields and excellent regioselectivity. diva-portal.org While not directly for the synthesis of this compound, this highlights the potential of supported copper catalysts in related C-C bond-forming reactions.

Palladium on Carbon (Pd/C): In the context of Suzuki coupling reactions, which can be used to form the aryl-aryl bond in more complex analogs, Pd/C is a common heterogeneous catalyst. researchgate.net

The following table provides examples of recyclable and heterogeneous catalysts used in the synthesis of alcohols from ketones.

| Catalyst System | Support/Method | Reaction | Key Findings |

| Chiral Oxazaborolidine Complex | SBA-15 Silica | Asymmetric reduction of prochiral ketones | Activity comparable to homogeneous catalyst. nih.gov |

| Chiral Ru Catalysts | Magnetite Nanoparticles | Asymmetric hydrogenation of aromatic ketones | Reusable for up to 14 cycles with high enantioselectivity. acs.org |

| Ru Nanoparticles | Polymer-Immobilized Ionic Liquid | Aqueous phase hydrogenation of aryl ketones | High efficiency and selectivity. rsc.org |

| Tungsten Complex | Precipitation | Hydrosilylation of ketones | Catalyst precipitates post-reaction, allowing for easy separation. bnl.gov |

| Anhydrous CeCl₃ | - | Acetalization of ketones | Recyclable for multiple cycles without significant loss of activity. scielo.br |

| Rhodotorula mucilaginosa | Agar/Calcium Alginate | Asymmetric reduction of aromatic ketones | Immobilized cells showed improved stability and could be reused for 6 cycles. mdpi.com |

Mechanistic Elucidation of Reactions Involving 1 4 Bromophenyl Propan 2 Ol Precursors and Derivatives

Investigations into Reaction Pathways and Transition States

Reaction pathways for transformations involving 1-(4-bromophenyl)propan-2-ol and its derivatives are often elucidated by studying the kinetics and stereochemistry of the reactions, as well as by identifying intermediates and byproducts. The presence of a chiral center at the C-2 position makes this molecule a suitable candidate for stereochemical studies to distinguish between different mechanistic pathways, such as SN1 and SN2 for substitution reactions. ucsb.edulibretexts.org

For instance, in a nucleophilic substitution reaction where the hydroxyl group is the leaving group, the reaction would likely proceed via an SN1 pathway due to the stability of the secondary benzylic carbocation intermediate that would be formed. This carbocation is stabilized by resonance with the bromophenyl ring. The transition state for the rate-determining step would be the formation of this carbocation. In contrast, an SN2 reaction would involve a pentacoordinate transition state and result in an inversion of stereochemistry. libretexts.orgsavemyexams.com

Dehydration of this compound, typically an acid-catalyzed elimination reaction, would also proceed through a carbocation intermediate. chemguide.co.ukchemguide.co.uk The reaction pathway involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary benzylic carbocation. The subsequent removal of a proton from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of an alkene. The transition state for the rate-determining step is the formation of the carbocation.

The table below summarizes plausible reaction pathways for key transformations of this compound.

| Reaction Type | Plausible Pathway | Key Intermediate | Nature of Transition State |

| Nucleophilic Substitution | SN1 | Secondary benzylic carbocation | Planar carbocation formation |

| Dehydration (Elimination) | E1 | Secondary benzylic carbocation | Carbocation formation |

| Oxidation | Varies (e.g., hydride transfer, radical) | Varies (e.g., chromate (B82759) ester) | Dependent on oxidant and conditions |

Role of Catalysts in Mediating Reaction Mechanisms

Catalysts play a crucial role in directing the reaction mechanism and enhancing the rate of reactions involving this compound.

In acid-catalyzed reactions , such as dehydration or certain nucleophilic substitutions, the catalyst (e.g., H₂SO₄, H₃PO₄) protonates the hydroxyl group, converting it into a better leaving group (H₂O). chemguide.co.uk This facilitates the formation of the carbocation intermediate, thereby lowering the activation energy for the reaction.

In oxidation reactions , transition metal-based catalysts are often employed. For example, the oxidation of secondary alcohols to ketones can be achieved using catalysts based on chromium, manganese, ruthenium, or palladium. rsc.orgdntb.gov.ua The mechanism often involves the formation of an intermediate where the alcohol is coordinated to the metal center, such as a chromate ester in the case of chromium-based oxidants. asianpubs.org This is followed by a rate-determining step, which could be the cleavage of the C-H bond at the carbinol carbon.

Biocatalysts , such as lipases, can be used for the kinetic resolution of racemic this compound. The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the two. The mechanism involves the formation of an acyl-enzyme intermediate.

The following table outlines the role of different types of catalysts in reactions of this compound.

| Catalyst Type | Example Reaction | Mechanistic Role |

| Brønsted Acid | Dehydration | Protonation of the hydroxyl group to create a better leaving group. acs.org |

| Transition Metal | Oxidation | Facilitates hydride transfer or radical pathways via coordination. |

| Enzyme (Biocatalyst) | Kinetic Resolution | Enantioselective acylation via an acyl-enzyme intermediate. |

Dynamics of Carbon-Oxygen, Carbon-Carbon, and Carbon-Halogen Bond Transformations

The reactions of this compound and its derivatives are characterized by the cleavage and formation of several key bonds.

Carbon-Oxygen Bond Transformations: The C-O bond of the hydroxyl group is central to many reactions of this compound. In acid-catalyzed dehydration and SN1 reactions, the C-O bond is cleaved heterolytically after protonation of the oxygen atom. acs.org This cleavage is the rate-determining step and leads to the formation of a carbocation intermediate. In oxidation reactions, the C-O bond may remain intact during the initial steps but a C-H bond at the same carbon is broken.

Carbon-Carbon Bond Transformations: While less common for the alcohol itself without prior functionalization, C-C bond formation can be achieved with derivatives of this compound. For instance, if the alcohol is converted to an alkyl halide, it can participate in cross-coupling reactions. The synthesis of precursors to this compound, such as through a Grignard reaction between 4-bromobenzaldehyde (B125591) and ethylmagnesium bromide, involves a key C-C bond-forming step.

Carbon-Halogen Bond Transformations: The carbon-bromine (C-Br) bond on the phenyl ring is generally stable under conditions that transform the alcohol group. However, it can be cleaved under specific conditions, such as in certain cross-coupling reactions (e.g., Suzuki, Heck) or through reductive dehalogenation. The mechanism of C-Br bond cleavage can be complex, involving oxidative addition to a transition metal catalyst or the formation of radical anions. anu.edu.auresearchgate.net The reductive cleavage of alkyl halides often proceeds through a concerted dissociative electron transfer mechanism. researchgate.net

Identification and Characterization of Reaction Intermediates and Radical Pathways

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. For reactions of this compound, the secondary benzylic carbocation is a key intermediate in SN1 and E1 reactions. Its existence can be inferred from the observation of racemic products from an enantiomerically pure starting material and from the formation of rearrangement products in suitable systems.

Radical intermediates can also play a role, particularly in the synthesis or side reactions. For instance, the synthesis of benzylic alcohols can proceed through radical pathways. nih.gov The generation of an aryl radical from the bromophenyl moiety is possible under certain conditions, such as photoredox catalysis, and could lead to various coupling products. nih.gov Radical pathways in the synthesis of related compounds, such as 1,3-diphenylpropan-1-ols, have been proposed to involve radical anions formed by base-mediated deprotonation and single-electron transfer. researchgate.net

The table below details potential intermediates in reactions involving this compound.

| Intermediate | Reaction Type | Method of Detection/Inference |

| Secondary Benzylic Carbocation | SN1, E1 | Racemization, rearrangement products, kinetic studies. acs.org |

| Radical Anion | Reductive C-Br cleavage | Cyclic voltammetry, computational studies. anu.edu.au |

| Aryl Radical | C-Br homolysis | Trapping experiments, product analysis. nih.gov |

| Alkoxy Radical | H-atom abstraction from OH | Product analysis, computational studies. researchgate.net |

Computational Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of reactions involving this compound and its analogs. researchgate.netsemanticscholar.org These methods can be used to model reaction pathways, calculate the energies of reactants, transition states, and intermediates, and thus predict the feasibility and selectivity of a given reaction.

Computational studies on the oxidation of benzyl (B1604629) alcohol, a related compound, have been used to investigate the reaction mechanism on catalyst surfaces, providing insights into the adsorption of the alcohol and the activation of C-H and O-H bonds. semanticscholar.orgresearchgate.net DFT has also been employed to study radical reactions, helping to understand the stability of different radical intermediates and the barriers for their formation and subsequent reactions. researchgate.net

Spectroscopic Characterization and Structural Analysis of this compound

The unequivocal identification and structural elucidation of organic compounds are paramount in chemical research. A multi-spectroscopic approach, integrating data from various analytical techniques, is essential for a comprehensive understanding of a molecule's three-dimensional architecture and electronic properties. This article focuses on the detailed spectroscopic characterization of this compound, a significant brominated aromatic alcohol.

Spectroscopic Characterization and Structural Analysis of 1 4 Bromophenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure of 1-(4-Bromophenyl)propan-2-ol.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. Key signals for this compound include a doublet for the methyl group protons adjacent to the chiral center, a multiplet for the methine proton, and signals corresponding to the benzylic protons and the aromatic protons on the bromophenyl ring. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent. The integration of these signals reveals the relative number of protons in each environment.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the methyl carbon, the methine carbon bearing the hydroxyl group, the benzylic carbon, and the four different types of carbon atoms in the 4-bromophenyl ring. The carbon atom attached to the bromine atom (C-Br) typically appears around 120 ppm.

| ¹H NMR Data for this compound | |

| Proton | Approximate Chemical Shift (ppm) |

| Methyl (CH₃) | Doublet |

| Methine (CH) | Multiplet |

| Benzylic (CH₂) | Multiplet |

Aromatic (C₆H₄) | Multiplets in the aromatic region | | Hydroxyl (OH) | Broad singlet |

| ¹³C NMR Data for this compound | |

| Carbon | Approximate Chemical Shift (ppm) |

| Methyl (CH₃) | Aliphatic region |

| Methine (CH-OH) | ~60-70 |

| Benzylic (CH₂) | Aliphatic region |

| Aromatic C-Br | ~120 |

| Other Aromatic Cs | Aromatic region (125-145) |

Two-dimensional NMR experiments are powerful tools for establishing connectivity between atoms, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks. In this compound, COSY would show correlations between the methyl protons and the methine proton, as well as between the methine proton and the benzylic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is invaluable for assigning the carbon signals based on their attached protons. For instance, the methyl proton signal will correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting different parts of the molecule, such as establishing the link between the propyl chain and the bromophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can help in determining the preferred conformation of the molecule in solution.

For more complex molecules or when signal overlap is significant in 1D and 2D spectra, multi-dimensional NMR techniques (3D and higher) can be employed. savemyexams.com These advanced experiments, such as HNCA or 3D-TOCSY-HSQC, spread the signals into more dimensions, enhancing resolution and allowing for the detailed elucidation of intricate molecular structures. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. docbrown.info The resulting spectra provide a "fingerprint" of the functional groups present.

In the IR spectrum of this compound, characteristic absorption bands are expected. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. docbrown.info C-H stretching vibrations of the alkyl and aromatic groups typically appear in the 2850-3100 cm⁻¹ region. docbrown.info The C-O stretching vibration of the secondary alcohol will be observed in the 1000-1260 cm⁻¹ range. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations that can indicate the substitution pattern. A strong absorption due to the C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy , being less sensitive to water and providing sharper peaks for non-polar bonds, can offer complementary information. The aromatic ring vibrations are often strong in the Raman spectrum.

| Key IR Absorption Bands for this compound | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (secondary alcohol) | 1000-1260 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. savemyexams.com

For this compound (C₉H₁₁BrO), the molecular ion peak (M⁺) in the mass spectrum will be a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This characteristic isotopic pattern is due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. savemyexams.com The exact mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS), which can confirm the molecular formula.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). savemyexams.comlibretexts.org For this compound, key fragments would likely include the loss of a methyl group to form a stable benzylic cation and cleavage of the bond between the first and second carbon of the propyl chain.

| Expected Mass Spectrometry Fragments for this compound | |

| Fragment | Description |

| [M]⁺, [M+2]⁺ | Molecular ion peaks (isotopic pattern of Bromine) |

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-CH₃]⁺ | Loss of a methyl group |

| [C₇H₆Br]⁺ | Bromotropylium ion |

| [C₈H₈BrO]⁺ | Alpha-cleavage product |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

Advanced Spectroscopic Data Interpretation and Integration

The definitive structural elucidation of this compound, a chiral secondary alcohol, is achieved through the synergistic integration of multiple spectroscopic techniques. Each method provides unique insights into the molecular framework, and their combined analysis allows for an unambiguous confirmation of its constitution. The principal techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets, a characteristic AA'BB' system, due to the symmetry of the substitution pattern. The protons ortho to the bromophenyl group are expected to resonate at a slightly different chemical shift than the protons meta to it. The methine proton of the alcohol group (-CH(OH)-) would appear as a multiplet, coupled to the adjacent methyl and methylene (B1212753) protons. The methyl group (-CH₃) protons would present as a doublet, being split by the neighboring methine proton. The benzylic protons (-CH₂-) are diastereotopic and would likely appear as two separate doublet of doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift. The other aromatic carbons would also show distinct signals. The two aliphatic carbons, the methine carbon bearing the hydroxyl group and the methyl carbon, would appear in the upfield region of the spectrum, with the carbon attached to the electronegative oxygen atom resonating at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in this compound. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The spectrum would also display C-H stretching vibrations for both aromatic and aliphatic C-H bonds, typically in the 2850-3100 cm⁻¹ range. The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern of the bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), characteristic of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely involve the loss of a water molecule, a methyl group, or cleavage of the bond between the aliphatic chain and the aromatic ring.

The integrated analysis of these spectroscopic techniques provides a comprehensive and definitive characterization of the molecular structure of this compound. The data from each method corroborates the findings of the others, leading to a high degree of confidence in the assigned structure.

Interactive Data Tables

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (2H) | ~7.45 | d | ~8.4 |

| Ar-H (2H) | ~7.10 | d | ~8.4 |

| -CH(OH)- | ~4.05 | m | - |

| -CH₂- | ~2.75 | dd | - |

| -CH₃ | ~1.20 | d | ~6.2 |

| -OH | Variable | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-Br | ~121.0 |

| Ar-C (quaternary) | ~140.0 |

| Ar-CH | ~131.5, ~128.0 |

| C-OH | ~69.0 |

| -CH₂- | ~45.0 |

| -CH₃ | ~23.0 |

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | 3200-3600 | Broad, stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2970 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O | 1050-1250 | Stretching |

| C-Br | 500-600 | Stretching |

Application of Artificial Intelligence and Machine Learning in Spectroscopic Analysis

The field of spectroscopic analysis is undergoing a significant transformation with the integration of artificial intelligence (AI) and machine learning (ML). rsc.org These advanced computational tools are being increasingly employed to enhance the speed, accuracy, and scope of spectral interpretation, moving beyond traditional manual analysis. rsc.orgrsc.org

For a compound like this compound, AI and ML can be applied in several ways. One major application is in the "forward problem," which involves predicting the spectroscopic data (NMR, IR, MS) from a given molecular structure. rsc.orgrsc.org By training on vast databases of known compounds and their spectra, ML models can learn the complex relationships between molecular features and their spectral outputs. clearsynth.com This allows for the rapid generation of predicted spectra for novel or uncharacterized compounds, which can then be compared with experimental data to aid in structural confirmation.

Conversely, AI is also being developed to tackle the "inverse problem," which is the elucidation of a molecular structure from its spectroscopic data. rsc.orgrsc.org This is a more challenging task that mimics the reasoning process of a human spectroscopist. AI algorithms, such as deep neural networks, can be trained to recognize patterns in spectral data and propose candidate structures. This can significantly accelerate the process of identifying unknown compounds.

Furthermore, AI can assist in resolving ambiguities in spectral data. For example, in cases of overlapping signals in an NMR spectrum, machine learning models can help to deconvolve the signals and make more accurate assignments. As the volume and complexity of spectroscopic data continue to grow, AI and ML are becoming indispensable tools for chemists, enabling more efficient and insightful analysis of chemical compounds. rsc.orgrsc.org

Computational Chemistry and Theoretical Modeling of 1 4 Bromophenyl Propan 2 Ol

Quantum Chemical Methods for Molecular Structure and Energetics

Quantum chemical methods are instrumental in predicting the geometric and energetic properties of molecules with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for calculating vibrational frequencies.

Illustrative Optimized Geometrical Parameters for a Phenyl-Alkanol Structure:

| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| C-O (alcohol) | ~1.43 Å | |

| C-C (aromatic) | ~1.39 Å | |

| C-C (aliphatic) | ~1.54 Å | |

| Bond Angle | C-C-O | ~109.5° |

| C-C-Br | ~120.0° |

Vibrational analysis based on DFT calculations provides theoretical infrared (IR) and Raman spectra. researchgate.netnih.gov These calculated spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl chain, and the C-Br stretch.

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations at each time step, allowing the study of the dynamic evolution of a system. rsc.org This method is particularly useful for exploring reaction mechanisms, bond-breaking and bond-forming processes, and the influence of the environment on molecular behavior over time.

While no specific AIMD studies on 1-(4-Bromophenyl)propan-2-ol were found, this methodology could be applied to investigate processes such as its dehydration to form alkenes or its oxidation to the corresponding ketone, 1-(4-bromophenyl)propan-2-one. AIMD simulations could reveal the transition states and energy barriers associated with these reactions, providing a detailed picture of the reaction dynamics.

Quantum mechanical/molecular mechanical (QM/MM) methods offer a compromise between the accuracy of quantum mechanics and the computational efficiency of molecular mechanics. In this approach, the chemically active part of a large system (e.g., an enzyme active site and the substrate) is treated with a high-level QM method, while the remainder of the system (e.g., the protein scaffold and solvent) is described by a more computationally affordable MM force field.

A study on the closely related compound, 2S-(4-bromophenyl)propan-1-ol, within the active site of the enzyme CYP199A4 utilized QM/MM models to investigate enzymatic dehydrogenation. acs.org This demonstrates the utility of QM/MM in understanding how the protein environment influences the reactivity of bromophenyl-containing substrates. For this compound, QM/MM simulations could be employed to model its interactions with biological targets, such as enzymes, to predict binding affinities and elucidate mechanisms of action. acs.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide valuable descriptors that help in understanding and predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For aromatic compounds, the HOMO is often a π-orbital of the aromatic ring, and the LUMO is a π*-orbital. In a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO was found to have pure π character with the highest electron density on the phenyl ring, while the LUMO also exhibited π character. The calculated HOMO-LUMO gap for this molecule was 4.343 eV. researchgate.netiucr.org For this compound, similar FMO characteristics are expected, with the bromophenyl moiety playing a significant role in the frontier orbitals.

Illustrative FMO Data for a Bromophenyl Compound:

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.2 |

| HOMO-LUMO Gap | 4.3 |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials.

For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, making it a likely site for protonation or interaction with electrophiles. uni-muenchen.de The bromine atom, due to its electronegativity and lone pairs, would also contribute to the electrostatic potential landscape. The aromatic ring would exhibit a more complex potential distribution with regions of both positive and negative potential. Such maps are valuable for understanding intermolecular interactions, including hydrogen bonding and halogen bonding, which are crucial for the compound's behavior in different chemical and biological environments. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

For this compound, an NBO analysis would elucidate the delocalization of electron density arising from interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Significant stabilization energies typically arise from the delocalization of lone pair electrons into adjacent antibonding orbitals.

In the case of this compound, key interactions would include:

Oxygen Lone Pair Delocalization: The lone pairs on the hydroxyl oxygen atom (LP(O)) can delocalize into the antibonding orbitals of adjacent C-C and C-H bonds (e.g., σ(C1-C2) and σ(C2-H)). This n → σ* interaction stabilizes the molecule.

Phenyl Ring Interactions: Delocalization occurs between the π orbitals of the benzene (B151609) ring (π(C-C)) and the antibonding π* orbitals (π*(C-C)), which is characteristic of aromatic systems.

Bromine Lone Pair Interactions: The lone pairs on the bromine atom can interact with the antibonding π* orbitals of the phenyl ring, influencing the electronic properties of the aromatic system.

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Propan-2-ol Derivative This table is illustrative, based on findings for similar molecular structures, to demonstrate the type of data obtained from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | σ(C-C) | 5.2 | n → σ |

| LP (O) | σ(C-H) | 3.8 | n → σ |

| π (C=C) | π(C=C) | 20.5 | π → π (Aromatic) |

| LP (Br) | π(C=C) | 2.1 | n → π |

Global and Local Chemical Reactivity Indices

Global and local chemical reactivity indices, derived from Density Functional Theory (DFT), are essential for predicting the reactivity and stability of a molecule. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. A higher chemical potential suggests greater reactivity.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive.

Global Electrophilicity (ω): Represents the ability of a molecule to accept electrons. researchgate.net

Global Nucleophilicity (N): Represents the ability of a molecule to donate electrons.

Table 2: Representative Global Reactivity Indices These values are representative examples for a generic aryl bromide compound to illustrate the concept.

| Parameter | Formula | Representative Value (eV) | Interpretation |

| HOMO Energy (E_HOMO) | - | -7.21 | Energy of the outermost electron |

| LUMO Energy (E_LUMO) | - | -0.95 | Energy of the lowest empty orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 6.26 | High gap indicates high stability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.08 | Electron donating/accepting tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.13 | Resistance to charge transfer |

| Global Electrophilicity (ω) | μ² / (2η) | 2.66 | Moderate electrophile |

Local Reactivity is analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this would pinpoint specific atoms on the phenyl ring or the propanol (B110389) side chain that are most susceptible to reaction.

Intermolecular Interactions and Non-Covalent Bonding

Theoretical Characterization of Halogen Bonding in Aryl Bromides

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, on the outer axis of the R-X bond. acs.org

In aryl bromides like this compound, the bromine atom covalently bonded to the phenyl ring is capable of forming halogen bonds (C-Br···Y) with a Lewis base or nucleophile (Y). unimi.it Theoretical studies using DFT and Atoms in Molecules (AIM) theory can characterize these interactions. mdpi.com The strength and geometry of halogen bonds are key factors in crystal engineering and the self-assembly of molecules. unimi.it Computational analysis reveals that the C-Br···Y angle is typically close to 180°, highlighting the high directionality of the interaction. acs.org Studies have shown that π-halogen interactions, where the π-system of an aromatic ring acts as the Lewis base, are also significant in the packing of related bromophenyl compounds. researchgate.net

Analysis of Hydrogen Bonding and CH-π Interactions

The structure of this compound contains a hydroxyl (-OH) group, which is a potent hydrogen bond donor and acceptor. Computational analyses are used to investigate the geometry and energetics of these hydrogen bonds, which are critical in determining the supramolecular structure in the solid state and in solution. acs.org The oxygen can act as a donor (O-H···O) and an acceptor (O···H-O).

Hirshfeld Surface and 2D Fingerprint Analyses for Crystal Packing

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. iucr.org The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.

For this compound, the Hirshfeld surface would reveal the key interactions governing its crystal packing. These would include:

H···H contacts: Typically the most abundant, arising from the hydrogens on the phenyl ring and the alkyl chain.

Br···H/H···Br contacts: Significant interactions due to the presence of the bromine atom and multiple hydrogen atoms. nih.gov

O···H/H···O contacts: Representing the crucial hydrogen bonds involving the hydroxyl group. nih.gov

C···H/H···C contacts: Indicating C-H···π interactions. nih.gov

The 2D fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the intermolecular contacts, showing the percentage contribution of each type of interaction to the total surface area. crystalexplorer.net For example, in a related bromophenyl derivative, Hirshfeld analysis quantified the most significant contacts as H···H (43.1%), C···H/H···C (17.4%), Br···H/H···Br (14.9%), and O···H/H···O (9.8%). nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis This table presents a hypothetical breakdown based on analyses of similar brominated, hydroxylated aromatic compounds.

| Contact Type | Predicted Contribution (%) |

| H···H | ~40-50% |

| Br···H/H···Br | ~15-25% |

| O···H/H···O | ~10-15% |

| C···H/H···C | ~10-15% |

| C···C (π-π) | ~5-10% |

Solvent Effects on Electronic Properties and Reactivity

The electronic properties and reactivity of a molecule can be significantly influenced by its solvent environment. weebly.com Computational studies often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), to simulate these effects. niscair.res.in

For this compound, the polarity of the solvent would affect properties like its dipole moment and the stability of its ground and excited states. In polar solvents, the molecule's ground-state dipole moment is expected to be higher than in the gas phase due to stabilization by the solvent dielectric. A study on a different compound showed that while its FMO energy gap remained consistent across various solvents, it exhibited greater stability in polar environments. researchgate.netasianresassoc.org

Solvent can also impact reaction rates by differentially stabilizing the reactants and the transition state. Theoretical models can calculate these energy differences to predict how a reaction's kinetics might change in different media. weebly.com For instance, a study of a related bromophenyl compound investigated the effect of solvents on its nonlinear optical properties, demonstrating the importance of solute-solvent interactions. niscair.res.in

Predictive Computational Design in Organic Synthesis

The role of computational chemistry in modern organic synthesis has evolved from being a tool for post-experimental rationalization to a powerful predictive instrument. For a molecule such as this compound, computational methods can be instrumental in designing efficient and selective synthetic routes. This is achieved by modeling reaction pathways, predicting the stability of intermediates and transition states, and forecasting the impact of various catalysts and reaction conditions.